molecular formula C9H8N2OS B1358578 (2-Thien-2-ylpyrimidin-5-yl)methanol CAS No. 921939-13-1

(2-Thien-2-ylpyrimidin-5-yl)methanol

Cat. No.: B1358578
CAS No.: 921939-13-1
M. Wt: 192.24 g/mol
InChI Key: VPBKFPNQGGDRPA-UHFFFAOYSA-N
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Description

(2-Thien-2-ylpyrimidin-5-yl)methanol (CAS: 921939-13-1) is a pyrimidine derivative featuring a thiophene ring at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position of the pyrimidine core. This compound is commercially available at 95% purity and is utilized in pharmaceutical and materials research due to its heterocyclic framework, which is amenable to further functionalization .

Properties

IUPAC Name

(2-thiophen-2-ylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBKFPNQGGDRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640435
Record name [2-(Thiophen-2-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-13-1
Record name [2-(Thiophen-2-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thien-2-ylpyrimidin-5-yl)methanol typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Thien-2-ylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential in various biological applications:

  • Anti-inflammatory Properties :
    • Research indicates that derivatives of pyrimidine compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . For instance, (2-Thien-2-ylpyrimidin-5-yl)methanol has been linked to reduced inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs.
  • Antioxidant Activity :
    • The compound has shown promise in combating oxidative stress by modulating pathways related to oxidative damage . This suggests potential applications in diseases characterized by oxidative stress, such as neurodegenerative disorders.
  • Anticancer Potential :
    • Similar thienyl-pyrimidine derivatives have been studied for their anticancer properties, showing effectiveness against various cancer cell lines . The structural features of this compound may contribute to its ability to interact with biological targets involved in cancer progression.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes:

  • Condensation Reactions :
    • The compound can be synthesized via the condensation of thienyl and pyrimidine precursors followed by reduction steps to introduce the hydroxymethyl group.
  • Functionalization Techniques :
    • Various functionalization techniques allow for the modification of the thienyl or pyrimidine rings to enhance biological activity or solubility .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

StudyFindings
Tageldin et al. (2021)Reported significant inhibition of COX enzymes by similar pyrimidine derivatives with IC50 values comparable to standard anti-inflammatory drugs .
Biological Interaction StudiesDemonstrated that this compound binds effectively to targets involved in inflammation and oxidative stress pathways .

Mechanism of Action

The mechanism of action of (2-Thien-2-ylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thiophene and pyrimidine rings can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s properties are influenced by substituents on the pyrimidine ring. Key analogs and their characteristics are summarized below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
(2-Thien-2-ylpyrimidin-5-yl)methanol Thiophene (2), -CH₂OH (5) C₉H₈N₂OS ~192.24* Not reported 95% purity; thiophene enhances π-π interactions
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine Thiophene (2), -CH₂NHCH₃ (5) C₁₀H₁₁N₃S 205.28 105–106 90% purity; methylamine improves solubility in polar solvents
(2-Thiophen-3-ylpyrimidin-5-yl)methanol Thiophene (3), -CH₂OH (5) C₉H₈N₂OS 192.24 Not reported Positional isomer; 3-thienyl may reduce steric hindrance
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol -CF₃ (2), -CH₂OH (5) C₆H₅F₃N₂O 178.11 Not reported Trifluoromethyl increases lipophilicity
(2-tert-Butylpyrimidin-5-yl)methanol -C(CH₃)₃ (2), -CH₂OH (5) C₉H₁₄N₂O 166.22 Not reported tert-Butyl group adds steric bulk
[2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol 2-Fluorophenyl (2), -CH₂OH (5) C₁₁H₉FN₂O 204.20 Not reported Fluorine enhances electronegativity

*Calculated based on molecular formula.

Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ , fluorine ) increase the pyrimidine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Solubility : Polar groups (e.g., -CH₂OH) improve aqueous solubility, whereas lipophilic groups (e.g., -CF₃) favor organic phases .

Biological Activity

(2-Thien-2-ylpyrimidin-5-yl)methanol is a heterocyclic compound that combines a thiophene ring with a pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H8_{8}N2_{2}S, with a molecular weight of 190.22 g/mol. The structure features both thiophene and pyrimidine moieties, which contribute to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC10_{10}H8_{8}N2_{2}S
Molecular Weight190.22 g/mol
CAS Number921939-12-0

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering cellular functions.
  • Antioxidant Activity : It has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : The compound exhibits inhibitory effects against various bacterial strains, making it a candidate for antimicrobial development.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against several pathogenic bacteria, showing varying degrees of effectiveness.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.44 mg/mL
Escherichia coli0.22 mg/mL
Bacillus pumilus0.44 mg/mL

These results indicate that the compound could be a promising candidate for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines, including HeLa and A549 cells.

Cell LineIC50_{50} Value (µg/mL)
HeLa18.3
A5496.43

The low IC50_{50} values suggest that the compound effectively inhibits cancer cell proliferation, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various extracts revealed that methanol extracts containing this compound showed significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Anticancer Research : Research published in Phytochemical Analysis highlighted the compound's effectiveness against HeLa cells, emphasizing its role in cancer therapy development .
  • Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties indicated that the compound could reduce inflammation markers significantly in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Thien-2-ylpyrimidin-5-yl)methanol
Reactant of Route 2
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(2-Thien-2-ylpyrimidin-5-yl)methanol

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